molecular formula C₁₇H₁₇D₃F₂N₄O₃S B1156669 (2S,3R,5S)-Omarigliptin-d3

(2S,3R,5S)-Omarigliptin-d3

Cat. No.: B1156669
M. Wt: 401.45
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R,5S)-Omarigliptin-d3 is a trideuterated analog of Omarigliptin (MK-3102), a potent and selective dipeptidyl peptidase 4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus . The parent compound, Omarigliptin, acts by competitively and reversibly inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of endogenous incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . By inhibiting DPP-4, Omarigliptin increases the concentration and prolongs the activity of these incretins, leading to enhanced glucose-dependent insulin secretion from pancreatic β-cells and reduced glucagon release from α-cells . This mechanism results in improved glycemic control, characterized by reductions in both fasting and postprandial plasma glucose, as well as lowered glycated hemoglobin (HbA1c) levels, with a low inherent risk of hypoglycemia . A key feature of Omarigliptin is its long elimination half-life, which supports a once-weekly oral dosing regimen in clinical settings, potentially improving patient adherence compared to daily therapies . Beyond its core glucoregulatory effects, research suggests that Omarigliptin may possess pleiotropic benefits, including decreasing inflammation as measured by high-sensitivity C-reactive protein (hsCRP) and ameliorating insulin resistance (HOMA-IR) in patients with type 2 diabetes . As a deuterated isotopologue, this compound is primarily used as an internal standard in the quantitative bioanalysis of Omarigliptin, facilitating accurate pharmacokinetic and metabolism studies during clinical and non-clinical research investigations . This compound is intended for research purposes only.

Properties

Molecular Formula

C₁₇H₁₇D₃F₂N₄O₃S

Molecular Weight

401.45

Synonyms

(2S,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(trideuteriomethylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine; 

Origin of Product

United States

Synthetic Strategies and Stereochemical Considerations for Deuterated Omarigliptin Analogs

Convergent Synthesis Approaches for Omarigliptin (B609743) Parent Compound

The final key step in assembling the Omarigliptin molecule is a diastereoselective reductive amination. researchgate.netsci-hub.ru In this reaction, the pyranone intermediate is coupled with the mesylated pyrazole. researchgate.net This is followed by the removal of a tert-Butoxycarbonyl (Boc) protecting group to yield the final compound. bvsalud.org This convergent approach allows for the independent optimization of the synthesis of each fragment, a critical factor in large-scale production. researchgate.net

Stereoselective and Diastereoselective Methodologies in Omarigliptin Synthesis Research

Achieving the precise three-dimensional structure of Omarigliptin, which contains three stereocenters, necessitates the use of advanced stereoselective and diastereoselective synthetic methods. sci-hub.ru The control of these stereocenters is crucial for the compound's biological activity.

A significant aspect of the synthesis is the reliance on several ruthenium-catalyzed reactions to establish the required stereochemistry. researchgate.netresearchgate.net One of the key steps is a dynamic kinetic resolution (DKR) reduction of a racemic α-aminoketone, which effectively sets two of the contiguous stereogenic centers in a single operation. bvsalud.orgsci-hub.ru Further stereocontrol is achieved through a Ru-catalyzed cycloisomerization of a bis-homopropargylic alcohol to form a dihydropyran, a precursor to the main tetrahydropyran (B127337) ring. researchgate.netbvsalud.org

Alternative research pathways have explored other stereoselective methods, such as the use of a practical asymmetric Henry reaction. rsc.orgnih.gov This is followed by a one-pot nitro-Michael-lactolization-dehydration process to construct the tetrahydropyran ring. rsc.orgnih.gov These methodologies highlight the ongoing efforts to develop more efficient and sustainable synthetic routes that are free of precious metals and require minimal use of protecting groups. rsc.org

Isotopic Labeling Techniques for Deuterium (B1214612) Incorporation in Omarigliptin Derivatives

The introduction of deuterium into the Omarigliptin structure to create analogs like (2S,3R,5S)-Omarigliptin-d3 is performed for various research applications, including metabolic studies. bvsalud.org The synthesis of such labeled compounds requires specialized isotopic labeling techniques.

Strategies for Site-Specific Deuteration for Research Applications

Site-specific deuteration allows for the precise placement of deuterium atoms within the molecule. This is critical for understanding metabolic pathways, as it can help to identify the specific sites of enzymatic action. researchgate.net One common strategy involves the use of deuterated reagents at specific steps in the synthesis. For example, in the synthesis of deuterated clopidogrel (B1663587) analogues, which also feature a piperidine (B6355638) ring, deuterated paraformaldehyde was used in a Mannich condensation reaction to introduce deuterium into a specific position. nih.gov A similar strategy could be envisioned for Omarigliptin, where a deuterated reducing agent, such as sodium borodeuteride (NaBD4), could be used in the reductive amination step to introduce deuterium.

Another approach is through hydrogen-deuterium (H/D) exchange reactions, often catalyzed by transition metals like iridium or ruthenium. researchgate.net These reactions can be performed on late-stage intermediates or the final parent compound, allowing for the exchange of specific hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O). researchgate.net The selectivity of these exchange reactions is often directed by the steric and electronic properties of the substrate.

Precursor Synthesis and Deuterium Exchange Reactions in Labeled Compound Research

The synthesis of deuterated precursors is a fundamental strategy for producing labeled compounds. This can involve multi-step syntheses starting from commercially available deuterated building blocks. researchgate.net For Omarigliptin-d3, this could mean synthesizing one of the key fragments, such as the pyranone or pyrazole, using deuterated starting materials.

Deuterium exchange reactions on precursor molecules are also a viable strategy. For instance, compounds with acidic protons can undergo H/D exchange under basic conditions in the presence of a deuterium source. nih.gov In the context of Omarigliptin, it might be possible to perform a deuterium exchange on an intermediate that has an acidic proton at the desired labeling position. The choice of catalyst and reaction conditions is crucial to ensure high levels of deuterium incorporation and to prevent unwanted side reactions or loss of stereochemical integrity. researchgate.net

Table 1: Potential Strategies for Deuterium Incorporation into Omarigliptin
StrategyDescriptionPotential Application in Omarigliptin SynthesisKey Considerations
Use of Deuterated ReagentsIncorporation of deuterium-containing reagents at specific synthetic steps.Using a deuterated reducing agent like NaBD₄ in the final reductive amination step.Availability of the deuterated reagent; ensuring the reaction proceeds with the same selectivity as the non-deuterated version.
Catalytic H/D ExchangeTransition metal-catalyzed exchange of hydrogen for deuterium on a late-stage intermediate or the final molecule.Iridium or Ruthenium-catalyzed exchange on the fully formed Omarigliptin or a protected precursor.Achieving site-selectivity; harsh conditions may lead to racemization or degradation.
Synthesis from Deuterated PrecursorsBuilding key fragments of the molecule from smaller, commercially available deuterated starting materials.Synthesizing the tetrahydropyranone core using deuterated building blocks.Cost and availability of deuterated starting materials; potentially longer synthetic route.

Analytical Control and Characterization of Stereoisomeric Purity in Deuterated Variants

The analytical characterization of this compound is essential to confirm its identity, isotopic purity, and stereochemical integrity. rsc.org A combination of spectroscopic and chromatographic techniques is employed for this purpose.

High-resolution mass spectrometry (HRMS) is a primary tool for determining the successful incorporation of deuterium. nih.gov It allows for the accurate measurement of the molecular weight, which will be higher by approximately 3.018 daltons for a d3 analog compared to the unlabeled compound. HRMS can also be used to determine the degree of isotopic enrichment. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the precise location of the deuterium atoms. rsc.org ¹H NMR spectra will show the disappearance of signals corresponding to the protons that have been replaced by deuterium. ²H NMR spectroscopy can be used to directly observe the deuterium signals, providing unambiguous evidence of their position.

Ensuring the stereoisomeric purity of the deuterated compound is critical, as the deuteration process should not alter the desired stereochemistry. morressier.com Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and diastereomers. nih.gov A validated chiral HPLC method can be used to confirm that the enantiomeric and diastereomeric purity of the deuterated Omarigliptin meets the required specifications. bvsalud.org

Table 2: Analytical Techniques for Characterization of this compound
TechniquePurposeExpected Outcome for Omarigliptin-d3
High-Resolution Mass Spectrometry (HRMS)Confirm deuterium incorporation and determine isotopic purity.Observation of a molecular ion peak corresponding to the mass of the d3 isotopologue; quantification of the percentage of deuteration.
Nuclear Magnetic Resonance (NMR) SpectroscopyDetermine the site(s) of deuteration.Absence of specific proton signals in ¹H NMR; presence of corresponding signals in ²H NMR.
Chiral High-Performance Liquid Chromatography (HPLC)Assess stereoisomeric (enantiomeric and diastereomeric) purity.A single major peak corresponding to the (2S,3R,5S) stereoisomer, demonstrating that no racemization or epimerization occurred during synthesis.

Advanced Analytical Methodologies for 2s,3r,5s Omarigliptin D3 and Its Congeners

Development and Validation of High-Resolution Chromatographic and Spectrometric Techniques

The development of robust analytical methods is crucial for the study of pharmaceutical compounds. For omarigliptin (B609743) and its deuterated analogue, (2S,3R,5S)-Omarigliptin-d3, high-resolution chromatographic and spectrometric techniques are indispensable. These methods allow for the separation, identification, and quantification of the target compound and its related substances, including potential degradation products. Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Fast Liquid Chromatography (UFLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been developed and validated according to stringent guidelines to ensure their sensitivity, accuracy, precision, and specificity. researchgate.netdntb.gov.ua

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis in Research

LC-MS/MS has emerged as a cornerstone for quantitative bioanalysis due to its exceptional sensitivity and selectivity. Validated methods for omarigliptin demonstrate the power of this technique in determining drug concentrations in biological matrices like rat and human plasma. scite.ainih.gov In these assays, sample preparation often involves protein precipitation, followed by chromatographic separation and detection using tandem mass spectrometry. scite.ai Detection is typically performed in the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. nih.gov

For instance, one sensitive ultra-high pressure liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed for omarigliptin in rat plasma, establishing a calibration curve over the range of 2-5000 ng/mL with a lower limit of quantification (LLOQ) of 2 ng/mL. scite.ai Another advanced LC-MS/MS method for human plasma analysis demonstrated a run time of just 1.2 minutes, showcasing the efficiency of modern analytical techniques. nih.gov

Table 1: Exemplary LC-MS/MS Method Parameters for Omarigliptin Analysis
ParameterMethod for Rat Plasma scite.aiMethod for Human Plasma nih.gov
Chromatography System UHPLCLC-MS/MS
Column RRHD Eclipse Plus C18 (2.1 × 50 mm, 1.8 μm)Not Specified
Mobile Phase Gradient; 0.1% formic acid-acetonitrileIsocratic; acetonitrile/0.3% formic acid (90:10, v/v)
Flow Rate 0.4 mL/min0.3 mL/min
Run Time 4 min1.2 min
Detection Mode MRM (Positive Ionization)MRM (Positive Ionization)
MRM Transition (Omarigliptin) m/z 399.1 → 152.9m/z 399.2 → 153.0
MRM Transition (Internal Standard) m/z 237.1 → 194 (Tolbutamide)m/z 340.2 → 116.0 (Alogliptin)
Linearity Range 2-5000 ng/mL25-1000 nM
Accuracy 97.9% - 105.3%Not Specified

Ultra-Fast Liquid Chromatography (UFLC) and High-Performance Liquid Chromatography (HPLC) Applications in Analytical Research

UFLC and HPLC are workhorse techniques in pharmaceutical analysis, widely applied for quality control, stability studies, and quantification. mdpi.com A stability-indicating UFLC method was successfully used to separate omarigliptin from five of its degradation products in under six minutes, demonstrating the technique's efficiency. researchgate.net Similarly, stability-indicating HPLC methods have been developed and validated for the assessment of omarigliptin in bulk powder and tablets, and to study its degradation under various stress conditions such as acidic, alkaline, oxidative, and photolytic environments. dntb.gov.ua These methods are crucial for understanding the stability profile of the drug. researchgate.netresearchgate.net

Table 2: HPLC Method Parameters for Stability-Indicating Assay of Omarigliptin dntb.gov.ua
ParameterCondition
Column RP-C18
Detection Diode Array Detector (DAD) at 230 nm
Mobile Phase Phosphate buffer (pH 3.5) : Acetonitrile (80:20, v/v)
Flow Rate 1.0 mL/min
Elution Mode Isocratic
Linearity Range 15–180 μg/mL

Role of this compound as a Stable Isotope Internal Standard (SIIS) in Quantitative Bioanalysis

In quantitative mass spectrometry, a stable isotope-labeled internal standard (SIIS) is the gold standard for achieving the highest accuracy and precision. fujifilm.com this compound serves this exact purpose for the bioanalysis of omarigliptin. hoelzel-biotech.com An ideal SIIS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. hilarispublisher.com

The key advantages of using a SIIS like this compound include:

Correction for Variability : It accurately corrects for variations that can occur during sample preparation steps (e.g., extraction, evaporation) and instrumental analysis (e.g., injection volume differences, matrix effects). fujifilm.com

Co-elution : It co-elutes with the unlabeled analyte under chromatographic conditions, ensuring that it experiences the same matrix effects and ionization suppression or enhancement. sigmaaldrich.com

Improved Precision and Accuracy : The use of a SIIS significantly improves the intra- and inter-day precision and accuracy of the analytical method. researcher.life

This compound, with its three deuterium (B1214612) atoms on the methylsulfonyl group, provides a +3 mass unit shift compared to the parent compound, making it an excellent internal standard for LC-MS/MS-based quantification of omarigliptin. hoelzel-biotech.comcymitquimica.com

Spectroscopic Characterization of Deuterated Analogs for Structural Elucidation

The structural confirmation of deuterated analogs is a critical step to ensure the identity, purity, and location of the isotopic label. Spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, ²H NMR for Label Confirmation)

NMR spectroscopy is a powerful, non-destructive technique for structural elucidation. For this compound, a suite of NMR experiments would be used to confirm the successful and specific incorporation of deuterium.

¹H NMR : The proton NMR spectrum would be expected to show the absence of the characteristic singlet for the methylsulfonyl protons (SO₂-CH₃) that is present in the spectrum of unlabeled omarigliptin. This disappearance confirms the replacement of protons with deuterium at that specific position.

²H NMR : A deuterium NMR experiment would show a signal in the region corresponding to the methyl group, directly confirming the presence and chemical environment of the deuterium atoms.

¹³C NMR : The carbon-13 NMR spectrum would exhibit a change in the signal for the carbon of the methylsulfonyl group. Instead of a quartet (due to coupling with three protons), the signal would appear as a multiplet (specifically, a septet) due to coupling with the three deuterium nuclei (spin I=1), and it would be shifted slightly upfield.

Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Confirmation

Mass spectrometry is essential for confirming the molecular weight of the labeled compound and for assessing its isotopic purity. sigmaaldrich.com High-resolution mass spectrometry (HRMS) is particularly well-suited for this task, as it can accurately determine the mass of the compound and distinguish between different isotopologues. nih.govresearchgate.net

The analysis confirms the incorporation of the desired number of deuterium atoms by comparing the molecular weight of the labeled compound to its unlabeled counterpart. nih.gov Furthermore, HRMS allows for the determination of isotopic purity by measuring the relative abundance of ions corresponding to the unlabeled (d₀), singly deuterated (d₁), doubly deuterated (d₂), and triply deuterated (d₃) species. researchgate.net This detailed analysis ensures that the internal standard is of high isotopic enrichment, which is critical for its function in quantitative assays.

Table 3: Molecular Weight Comparison
CompoundMolecular FormulaApproximate Molecular Weight (g/mol)
OmarigliptinC₁₇H₂₀F₂N₄O₃S398.43
This compoundC₁₇H₁₇D₃F₂N₄O₃S401.45 hoelzel-biotech.com

Methodological Considerations for Research Matrix Analysis (e.g., Preclinical Biological Fluids)

The quantitative analysis of this compound and its primary unlabeled congener, omarigliptin, in preclinical biological fluids such as plasma, is critical for pharmacokinetic and metabolic studies. The deuterated form, this compound, serves as an ideal internal standard (IS) for mass spectrometry-based assays due to its near-identical chemical and physical properties to the parent compound, ensuring similar behavior during sample preparation and chromatographic separation, while being distinguishable by its mass.

Advanced bioanalytical methods predominantly utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for its high sensitivity, specificity, and speed. nih.gov A key consideration in developing these methods is the preparation of the sample from the complex biological matrix. Liquid-liquid extraction (LLE) has proven to be an effective technique for extracting omarigliptin from plasma. nih.govscite.ai One established LLE protocol involves the use of a tertiary butyl methyl ether and diethyl ether (TBME-DEE) mixture, which yields high recovery and reproducibility. nih.govnih.gov Another effective sample preparation technique is protein precipitation, often carried out with acetonitrile. scite.ainih.gov

For detection, tandem mass spectrometry operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is employed. nih.govnih.gov MRM provides excellent specificity by monitoring a specific precursor-to-product ion transition. For omarigliptin, the characteristic transition is the precursor ion at a mass-to-charge ratio (m/z) of 399.2 fragmenting to a product ion at m/z 153.0. nih.govresearchgate.net When this compound is used as an internal standard, its corresponding mass shift allows for its distinct detection, ensuring accurate quantification. Other compounds like alogliptin (B1666894) (m/z 340.2 → 116.0) or sitagliptin (B1680988) (m/z 408.2 → 235.0) have also been utilized as internal standards in omarigliptin assays. nih.govresearchgate.net

Method validation is performed in accordance with regulatory guidelines, such as those from the FDA, and includes assessments of linearity, selectivity, accuracy, precision, and stability. nih.govnih.gov These validated methods are capable of achieving a low limit of quantification (LLOQ), enabling the detailed characterization of the pharmacokinetic profile of omarigliptin in preclinical research. nih.gov

ParameterDetailsReference
Analytical TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov
Sample PreparationLiquid-Liquid Extraction (LLE) with TBME-DEE; Protein Precipitation with Acetonitrile nih.govscite.ai
Ionization ModePositive Electrospray Ionization (ESI+) nih.govnih.gov
Detection ModeMultiple Reaction Monitoring (MRM) nih.govresearchgate.net
MRM Transition (Omarigliptin)m/z 399.2 → 153.0 nih.govresearchgate.net
Internal StandardThis compound (ideal); Alogliptin or Sitagliptin also used nih.govresearchgate.net

Forced Degradation Studies and Identification of Research-Relevant Degradation Products

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for identifying potential degradation products. scispace.comsapub.org These studies involve subjecting the compound to stress conditions more severe than those used in accelerated stability testing, as outlined by the International Council for Harmonisation (ICH) guidelines. scispace.comresearchgate.net

Research has shown that omarigliptin is susceptible to degradation under various stress conditions. nih.govresearchgate.net Studies have been conducted using hydrolytic (acidic and alkaline), oxidative, thermal, and photolytic stress to establish its degradation profile. researchgate.netnih.gov The findings indicate that omarigliptin is labile under all these conditions. nih.govresearchgate.net

To analyze the outcomes of these studies, stability-indicating analytical methods, such as ultra-fast liquid chromatography (UFLC), are developed to separate the intact drug from its degradation products (DPs). nih.gov The structural elucidation of these DPs is subsequently performed using mass spectrometry (MS). researchgate.netresearchgate.net

Recent investigations have successfully separated and detected five distinct degradation products of omarigliptin. nih.gov Of these, three DPs had been identified in previous research, while two were described as novel degradation products. nih.govresearchgate.net This comprehensive analysis provides crucial information for the quality control and stability profiling of omarigliptin. nih.gov

Stress ConditionTypical Reagent/ConditionOutcomeReference
Acidic Hydrolysis0.1 N HClDegradation observed researchgate.netnih.gov
Alkaline Hydrolysis0.1 N NaOHDegradation observed researchgate.netnih.gov
Oxidation3% H₂O₂Degradation observed researchgate.netnih.gov
ThermalHeat (e.g., 40°C)Degradation observed researchgate.netnih.gov
PhotolyticExposure to lightDegradation observed researchgate.netnih.gov

The identification of these research-relevant degradation products is a critical step. Mass spectrometry is the key technique used to determine the mass-to-charge ratio (m/z) and fragmentation patterns of the DPs, which helps in proposing their chemical structures. researchgate.net The characterization of these products is vital for understanding the degradation pathways of the parent molecule.

DesignationStatusMethod of IdentificationReference
DP-1Previously DescribedLC-MS nih.govresearchgate.net
DP-2Previously DescribedLC-MS nih.govresearchgate.net
DP-3Previously DescribedLC-MS nih.govresearchgate.net
DP-4NovelLC-MS nih.govresearchgate.net
DP-5NovelLC-MS nih.govresearchgate.net

Preclinical Pharmacokinetic and Pharmacodynamic Research Applications of 2s,3r,5s Omarigliptin D3

Quantitative Analysis in Preclinical Pharmacokinetic Studies (Non-Human Animal Models)

The stable isotope-labeled (2S,3R,5S)-Omarigliptin-d3 is instrumental in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the standard for quantifying drug concentrations in plasma, urine, and tissue samples. By acting as an internal standard, it corrects for variations in sample preparation and instrument response, ensuring the accuracy and precision of pharmacokinetic data.

Preclinical studies in Sprague-Dawley rats and beagle dogs have been conducted to characterize the absorption, distribution, and elimination of omarigliptin (B609743). Following oral administration, the compound is absorbed, with time to maximum plasma concentration (Tmax) observed at 2 hours in rats. The distribution of the drug is characterized by blood-to-plasma concentration ratios ranging from 0.6 to 1.2 across various preclinical species. Elimination is distinguished by a long terminal half-life, which is approximately 11 hours in rats and 22 hours in dogs. This extended half-life is a key characteristic identified during these preclinical evaluations.

The volume of distribution at steady state (Vdss) and plasma clearance (Clp) are fundamental parameters that describe how a drug distributes in the body and how efficiently it is removed. In preclinical models, omarigliptin exhibits a volume of distribution ranging from 0.8 to 1.3 L/kg in both rats and dogs. This suggests moderate tissue distribution. The plasma clearance of the compound is low, measured at 1.1 mL/min/kg in rats and 0.9 mL/min/kg in dogs. These low clearance values are consistent with the long elimination half-life observed in these species.

Table 1: Preclinical Pharmacokinetic Parameters of Omarigliptin in Male Sprague-Dawley Rats and Beagle Dogs

ParameterRatDog
Plasma Clearance (Clp) (mL/min/kg)1.10.9
Volume of Distribution (Vdss) (L/kg)0.81.3
Terminal Half-life (T1/2) (h)1122
Oral Bioavailability (F) (%)~100~100

Data sourced from multiple preclinical studies.

Oral bioavailability studies are essential to determine the fraction of an orally administered drug that reaches systemic circulation. In both rat and dog models, omarigliptin demonstrated nearly complete oral bioavailability, approaching 100%. This high degree of absorption and passage into the bloodstream is a significant pharmacokinetic property identified during its preclinical evaluation.

Elucidation of Metabolic Pathways and Metabolite Identification in Research Systems

Isotopically labeled compounds like this compound are invaluable for metabolism studies. The deuterium (B1214612) label creates a distinct mass shift that allows for the easy differentiation of the parent drug from its metabolites by mass spectrometry, aiding in the discovery and structural elucidation of novel metabolites.

In vitro systems, such as liver microsomes and hepatocytes from various preclinical species (e.g., mouse, rat, dog) and humans, are used to assess the metabolic stability of a compound. These assays determine the rate at which the drug is metabolized by drug-metabolizing enzymes. For omarigliptin, research indicates that it is minimally metabolized in the liver. By incubating this compound in these systems, researchers can profile the metabolites formed. This process helps identify major and minor metabolic pathways, such as oxidation or hydrolysis, and provides insight into the enzymes responsible for the drug's biotransformation.

The use of this compound as an isotopic tracer in animal models (e.g., rats) allows for a comprehensive characterization of the in vivo metabolic fate of the drug. After administration of the labeled compound, biological samples such as plasma, urine, and feces are collected over time. Analysis of these samples by LC-MS can track the appearance and elimination of metabolites. The unique isotopic signature of the deuterium label helps to confirm the biosynthetic origin of novel metabolites and delineate the active metabolic pathways responsible for their production in a whole-organism system.

Investigation of Drug-Drug Interaction Mechanisms at a Preclinical Level

Preclinical evaluation of a drug candidate's potential for drug-drug interactions (DDIs) is a critical step in development. In the case of Omarigliptin, in vitro and human absorption, distribution, metabolism, and excretion (ADME) studies have been conducted to probe these mechanisms.

Research findings indicate that Omarigliptin undergoes minimal metabolism in the liver. nih.gov The primary route of elimination is renal excretion, with the majority of the compound being cleared as the intact parent drug. bohrium.com One human study involving radiolabeled [14C]omarigliptin found that the parent compound accounted for 89% of the radioactivity recovered in urine, underscoring the limited extent of its metabolism. bohrium.com

Receptor Binding and Enzyme Inhibition Kinetics Studies (In Vitro and Ex Vivo)

The pharmacodynamic properties of Omarigliptin have been extensively characterized through in vitro and ex vivo studies focusing on its interaction with its target enzyme, DPP-4, and other related enzymes.

Omarigliptin has been identified as a competitive and reversible inhibitor of the DPP-4 enzyme. nih.govacs.org In vitro enzymatic assays were employed to determine its inhibitory potency. The results demonstrated that Omarigliptin is a highly potent inhibitor of DPP-4, with a half-maximal inhibitory concentration (IC50) of 1.6 nM and an inhibition constant (Ki) of 0.8 nM. nih.govacs.org This potency is significantly greater than that of another well-known DPP-4 inhibitor, sitagliptin (B1680988), which has an IC50 of 18 nM. nih.govacs.org

In Vitro DPP-4 Inhibition Potency of Omarigliptin
CompoundIC50 (nM)Ki (nM)Reference
Omarigliptin1.60.8 nih.govacs.org
Sitagliptin18N/A nih.govacs.org

To ensure that the pharmacological effect of a drug is due to its intended target, selectivity profiling against related enzymes is conducted. For Omarigliptin, its inhibitory activity was tested against a panel of other proteases, including the closely related dipeptidyl peptidases DPP8 and DPP9.

The research demonstrated that Omarigliptin is exceptionally selective for DPP-4. acs.org In assays against a range of proteases, including DPP8, DPP9, Quarry P-like protease (QPP), Fibroblast Activation Protein (FAP), and Prolyl Endopeptidase (PEP), the IC50 values were all greater than 67 µM. acs.org This represents a selectivity ratio of over 40,000-fold for DPP-4 compared to these other peptidases, indicating a very low likelihood of off-target effects mediated by the inhibition of DPP8 or DPP9 at therapeutic concentrations. acs.org

Selectivity Profile of Omarigliptin
EnzymeIC50Selectivity vs. DPP-4Reference
DPP-41.6 nM- acs.org
DPP8> 67,000 nM> 41,875-fold acs.org
DPP9> 67,000 nM> 41,875-fold acs.org
FAP> 67,000 nM> 41,875-fold acs.org
PEP> 67,000 nM> 41,875-fold acs.org
QPP> 67,000 nM> 41,875-fold acs.org

Exploration of Compound Distribution into Specific Non-Human Biological Compartments (e.g., Brain Tissue in Animal Models)

Of particular interest is the ability of Omarigliptin to cross the blood-brain barrier (BBB). Its low molecular weight and lipophilic characteristics suggest it can penetrate into the central nervous system. researchgate.net A preclinical study in rats provided quantitative evidence to support this. After administering multiple oral doses of Omarigliptin (5 mg/kg/day) for 28 days, the concentration of the drug was measured in both plasma and brain tissue. nih.gov The results showed a mean concentration of 1295.66 ng/mL in plasma and 543.56 ng/g in the brain, yielding a brain-to-plasma concentration ratio of 0.42. nih.gov This confirms that Omarigliptin effectively penetrates the BBB. nih.gov This finding is significant for research into the potential central nervous system effects of DPP-4 inhibition, as demonstrated by studies showing Omarigliptin exerted a protective role in the hippocampus of diabetic mice. nih.gov

Omarigliptin Concentration in Rat Plasma and Brain After 28 Days of Dosing
Biological CompartmentMean Concentration (± SD)Brain/Plasma RatioReference
Plasma1295.66 ± 684.63 ng/mL0.42 nih.gov
Brain543.56 ± 344.15 ng/g nih.gov

Mechanistic and Systems Level Research Utilizing Deuterated Omarigliptin

Investigating Molecular Interactions and Binding Affinities in Research Systems

Understanding how a drug molecule interacts with its target protein is fundamental to pharmacology. Omarigliptin (B609743) is a competitive, reversible inhibitor of the DPP-4 enzyme. acs.orgscienceopen.com Research using X-ray crystallography has elucidated the binding mode of Omarigliptin within the active site of DPP-4. The molecule establishes key interactions with specific amino acid residues; for example, it is known to form hydrogen bonds with the side chains of Glu205 and Tyr662. researchgate.net The trans-2,5-difluorophenyl-3-amino group is considered essential for this binding. acs.org

The use of (2S,3R,5S)-Omarigliptin-d3 in research systems allows for precise investigation of these interactions. While the deuteration is on the methylsulfonyl group, which may not be directly involved in the primary binding interactions within the enzyme's active site, its presence can be leveraged in advanced analytical techniques. For instance, techniques like nuclear magnetic resonance (NMR) spectroscopy can utilize the deuterium (B1214612) label to probe the local environment of the inhibitor when bound to the enzyme, providing insights into the dynamics and conformational changes of the drug-target complex. vetmeduni.ac.at The binding of DPP-4 inhibitors is often an enthalpy-dominated process, driven by strong ionic interactions and hydrogen bonds. vetmeduni.ac.at

Below is a data table summarizing the reported binding affinities of the parent compound, Omarigliptin, against DPP-4 and its selectivity over related proteases.

ParameterValueSelectivity vs. Other Proteases (IC50)
IC50 1.6 nM> 67 μM
Ki 0.8 nM> 67 μM
Data sourced from ACS Publications. acs.org

Understanding the Impact of Deuteration on Enzyme-Substrate/Inhibitor Kinetics (Kinetic Isotope Effects in Research)

The primary rationale for creating deuterated compounds like this compound for research is to study the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. nih.gov The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step of the reaction. nih.gov

In drug metabolism, many compounds are cleared by cytochrome P450 (CYP) enzymes, which often involves the oxidation and cleavage of C-H bonds. nih.gov By strategically replacing hydrogen with deuterium at a site of metabolism, the rate of metabolic inactivation can be significantly reduced. nih.gov This principle is a cornerstone of using deuterated compounds in research. For this compound, the deuterium atoms are placed on the methylsulfonyl group, a potential site for oxidative metabolism. cymitquimica.com

Investigating the KIE provides crucial information on the mechanism of metabolism. If the metabolism of Omarigliptin-d3 is significantly slower than that of Omarigliptin, it confirms that the cleavage of a C-H bond on the methylsulfonyl group is a rate-limiting step in its clearance. nih.govresearchgate.net However, the absence of a significant KIE would suggest that this position is not a primary site of metabolism or that C-H bond breaking is not the rate-determining step. nih.gov Such studies are complex, as the magnitude of the isotope effect can be influenced by the specific CYP isozyme involved. nih.gov

Applications in Drug Discovery and Development Research Pipelines

Deuterated compounds are valuable tools throughout the preclinical drug discovery and development process, from initial screening to the optimization of lead candidates.

ADME studies are critical for evaluating the pharmacokinetic properties of a potential drug. The parent compound, Omarigliptin, has been evaluated in several preclinical models to determine its ADME profile. acs.org It exhibits a long half-life and low clearance in rats and dogs, which is predictive of its suitability for once-weekly administration in humans. acs.orgnih.gov

The following table summarizes the reported preclinical pharmacokinetic parameters for the parent compound, Omarigliptin.

SpeciesHalf-life (t1/2)Clearance (CL)Unbound Fraction in Plasma
Rat 11 h1.1 mL/min/kg15%
Dog 22 h0.9 mL/min/kg43%
Mouse N/AN/A38%
Human N/AN/A68%
Data sourced from ACS Publications. acs.org

This can lead to several potential improvements in a research compound's profile:

Extended Duration of Action: A longer half-life may allow for less frequent dosing, which was a key objective in the development of Omarigliptin itself. nih.govnih.gov

Improved Bioavailability: By reducing first-pass metabolism in the liver, deuteration can increase the amount of active drug that reaches systemic circulation.

Modified Metabolite Profile: Deuteration can shift metabolism away from the labeled site, potentially reducing the formation of undesirable or active metabolites.

In the context of DPP-4 inhibitor research, using this compound allows scientists to test the hypothesis that attenuating metabolism at the methylsulfonyl position could further enhance the already long duration of action of the parent molecule, providing a basis for developing next-generation compounds with potentially superior pharmacological profiles. nih.gov

Novel Research Applications of Deuterated DPP-4 Inhibitors beyond Traditional Glycemic Control Mechanisms (e.g., Neuroprotective Research in Animal Models)

The role of the DPP-4 enzyme is not limited to glucose metabolism, and consequently, the therapeutic potential of DPP-4 inhibitors is being explored in other areas. mdpi.commdpi.com A growing body of preclinical research in animal models suggests that DPP-4 inhibitors may have neuroprotective effects. wjgnet.comnih.gov

Research in mouse models of Alzheimer's disease has shown that DPP-4 inhibitors can reduce Aβ deposition, tau phosphorylation, and neuroinflammation. wjgnet.comnih.gov The proposed mechanism involves the ability of DPP-4 inhibitors to increase the levels of glucagon-like peptide-1 (GLP-1). nih.gov GLP-1 can cross the blood-brain barrier and exert several neuroprotective actions, including improving mitochondrial function, reducing oxidative stress, and promoting neuronal survival. nih.govnih.gov

In a streptozotocin-induced diabetic mouse model, Omarigliptin was shown to ameliorate cognitive dysfunction. nih.gov The study found that Omarigliptin administration decreased reactive oxygen species and increased ATP levels in the hippocampus, effects that were dependent on the expression of the mitochondrial protein SIRT3. nih.gov Other studies using models of Parkinson's disease have found that DPP-4 inhibitors like Vildagliptin can protect dopaminergic neurons from apoptosis. mdpi.com

Using this compound in these novel research applications can be advantageous. A longer half-life and increased brain exposure due to reduced systemic metabolism could potentially amplify these neuroprotective effects in animal models, allowing researchers to more clearly elucidate the underlying mechanisms and therapeutic potential of DPP-4 inhibition in neurodegenerative diseases. nih.gov

Research AreaAnimal ModelKey Findings with DPP-4 InhibitorsPotential Mechanism
Alzheimer's Disease Mouse modelsReduced Aβ deposition, decreased tau phosphorylation, reduced neuroinflammation. wjgnet.comnih.govIncreased brain GLP-1 levels, improved insulin (B600854) signaling. nih.gov
Parkinson's Disease MPTP mouse modelAttenuated motor deficits, protected dopaminergic neurons. mdpi.comRegulation of PI3k/Akt, ERK, and JNK signaling pathways. mdpi.com
Diabetes-Associated Cognitive Dysfunction STZ-induced diabetic miceAmeliorated cognitive dysfunction, decreased oxidative stress in the hippocampus. nih.govIncreased expression of SIRT3, improved mitochondrial function. nih.gov

Computational and in Silico Research on Omarigliptin and Deuterated Analogs

Molecular Docking and Dynamics Simulations for Receptor Interactions (e.g., A2A Adenosine (B11128) and AChE Receptors)

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as omarigliptin (B609743), and a target protein receptor at the atomic level. These studies are crucial for understanding potential mechanisms of action and for exploring the possibility of repurposing drugs for new therapeutic targets. Research has explored the binding of omarigliptin to receptors beyond its primary target (DPP-4), including the A2A adenosine receptor (A2AAR) and the acetylcholinesterase (AChE) receptor, which are implicated in neurodegenerative diseases. nih.govbue.edu.eg

In a computational study, omarigliptin was docked into the crystal structures of the A2AAR (PDB code: 3PWH) and AChE receptor (PDB code: 6F25). nih.gov The results indicated that omarigliptin fits effectively into the binding pockets of both receptors. For the A2A adenosine receptor, docking simulations predicted that omarigliptin forms a stable complex, notably creating a distinctive hydrogen bond with the amino acid residue Threonine 256, in addition to other non-polar interactions within the binding pocket. nih.gov This favorable interaction suggests a potential mechanism for activity against targets relevant to Parkinson's disease. nih.gov

Similarly, when docked with the AChE receptor, a key target in Alzheimer's disease research, omarigliptin demonstrated a smooth fit within the binding site. nih.gov Its molecular length and the presence of two fluorine atoms were identified as features that facilitate a lean and stable conformation within the receptor's pocket. nih.gov A comparative docking study was performed to evaluate the binding energies of omarigliptin relative to other DPP-4 inhibitors and SGLT-2 inhibitors against these alternative receptors. nih.gov

While detailed molecular dynamics (MD) simulations for omarigliptin with A2AAR and AChE are not extensively published, MD simulation is a standard computational method to further validate docking results. dntb.gov.ua Such simulations would assess the stability of the predicted binding poses over time, providing deeper insights into the dynamics of the ligand-receptor complex and the permanence of the key interactions identified in docking studies. dntb.gov.uasemanticscholar.org

CompoundReceptor TargetDocking Energy ScoreKey Interacting Residues (Predicted)
Omarigliptin A2A Adenosine (A2AAR)Favorable (specific value not stated)Threonine 256 (Hydrogen Bond)
Omarigliptin Acetylcholinesterase (AChE)Favorable (specific value not stated)Non-polar interactions within pocket
Sitagliptin (B1680988) Acetylcholinesterase (AChE)Favorable (specific value not stated)Phenylalanine 295 (HB)
Anagliptin Acetylcholinesterase (AChE)Favorable (specific value not stated)Serine 203 (HB), Tyrosine 124 (HB)

Data derived from a comparative docking study investigating the repurposing of various gliptins. nih.gov "Favorable" indicates a stable predicted binding, though exact numerical scores were not always specified in the source text.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Drug Design (SBDD) Studies in Drug Discovery Research

The development of omarigliptin and other dipeptidyl peptidase-4 (DPP-4) inhibitors has been heavily guided by structure-activity relationship (SAR) and structure-based drug design (SBDD) principles. acs.orgnih.gov SBDD relies on the three-dimensional structural information of the target protein to design molecules that bind with high affinity and selectivity. nih.govbrieflands.com The crystal structure of DPP-4 complexed with early inhibitors provided a detailed map of the active site, including key subsites (S1 and S2), which guided the rational design of subsequent compounds. nih.govoatext.com

Systematic SAR studies were instrumental in the evolution from earlier DPP-4 inhibitors to the long-acting profile of omarigliptin. acs.org Researchers conducted extensive exploration of various analogs, particularly modifying the tetrahydropyran (B127337) and trifluorophenyl moieties of the molecular scaffold. acs.orgnih.gov These studies established key relationships between specific structural features and their impact on potency, selectivity against other proteases (like DPP-8 and DPP-9), and pharmacokinetic properties. acs.org For instance, the incorporation of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and binding affinity.

Quantitative structure-activity relationship (QSAR) models formalize these findings by creating a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govceon.rs For DPP-4 inhibitors, 3D-QSAR models have been developed using training sets of molecules to identify the critical structural and electronic features (pharmacophores) responsible for potent inhibition. ceon.rscresset-group.commdpi.com These models can then be used to predict the activity of novel, untested compounds, thereby accelerating the drug discovery process. ceon.rs The insights gained from SAR and QSAR inform the SBDD process, allowing for the targeted design of molecules like omarigliptin with optimized properties for once-weekly administration.

Structural Moiety/FeatureModification/RoleImpact on Activity/Properties
Trifluorophenyl Group Occupies a key binding pocket in DPP-4.Crucial for high-potency binding; fluorine atoms can enhance binding affinity and metabolic stability. nih.gov
Tetrahydropyran Ring Core scaffold component.Systematic substitution on this ring was used to optimize potency and reduce off-target effects (e.g., hERG). acs.org
Basic Amine Interacts with acidic residues in the active site.Forms critical salt bridge interactions with glutamate (B1630785) residues (e.g., Glu205, Glu206) in the DPP-4 active site. oatext.com
Methylsulfonyl Group Part of the pyrrolopyrazole ring system.Contributes to the overall binding and electronic profile of the molecule. nih.gov

This table summarizes key structure-activity relationships for omarigliptin and related DPP-4 inhibitors based on medicinal chemistry and drug design principles. acs.orgnih.govoatext.com

Prediction of Pharmacokinetic Parameters and Metabolic Hotspots in Research Models

In silico models are widely used in modern drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, collectively known as their pharmacokinetic profile. mdpi.commdpi.com Computational tools like SwissADME and pkCSM can predict a range of physicochemical and pharmacokinetic parameters, such as solubility, lipophilicity (LogP), gastrointestinal absorption, and potential for blood-brain barrier (BBB) penetration. mdpi.comijpsjournal.com These predictions help researchers prioritize compounds with desirable drug-like properties early in the development process, reducing the reliance on costly and time-consuming experimental studies. mdpi.com For omarigliptin, its low molecular weight and lipophilic characteristics were suggestive of its potential to cross the BBB, a property later explored in repurposing studies. researchgate.net

A critical aspect of in silico ADME prediction is the identification of metabolic hotspots. nih.gov These are specific atoms or functional groups on a molecule that are most susceptible to metabolic transformation, typically by cytochrome P450 (CYP) enzymes in the liver. nih.gov Computational algorithms can predict these hotspots by analyzing the molecule's structure and electronic properties.

The compound (2S,3R,5S)-Omarigliptin-d3 is a deuterated analog of omarigliptin. The "d3" designation indicates that three hydrogen atoms at a specific position have been replaced by deuterium (B1214612) atoms. This substitution is a deliberate strategy employed to alter the drug's metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If a metabolic hotspot involves the cleavage of a C-H bond, replacing it with a C-D bond can significantly slow down the rate of that metabolic reaction. This phenomenon is known as the "kinetic isotope effect." By strategically placing deuterium atoms at a predicted metabolic hotspot, researchers can reduce the rate of metabolic clearance, potentially leading to a longer half-life and improved pharmacokinetic profile. While specific in silico metabolic predictions for omarigliptin are not detailed in the provided search results, the existence of a deuterated analog strongly implies that such analyses were performed to identify a suitable position for deuteration to enhance its metabolic stability.

ParameterPredicted PropertySignificance in Drug Development
Molecular Weight ~401.4 g/mol (for Omarigliptin)Conforms to Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability. mdpi.com
LogP (Lipophilicity) ModerateA balanced LogP is crucial for both solubility in aqueous environments and permeability across lipid membranes.
Hydrogen Bond Donors LowAdherence to Lipinski's Rule of Five (<5) for good membrane permeability. mdpi.com
Hydrogen Bond Acceptors ModerateAdherence to Lipinski's Rule of Five (<10) for good membrane permeability. mdpi.com
Human Intestinal Absorption High (Predicted)Suggests the compound is likely to be well-absorbed from the gastrointestinal tract after oral administration. mdpi.commdpi.com
Blood-Brain Barrier (BBB) Permeation Predicted to crossIndicates potential for central nervous system effects, leading to research for neuroprotective repurposing. researchgate.net

This table presents typical in silico ADME predictions for a drug-like molecule such as omarigliptin, based on common computational models and drug design principles. mdpi.commdpi.comijpsjournal.com

Conclusion and Future Directions in 2s,3r,5s Omarigliptin D3 Research

Summary of Key Research Contributions and Methodological Advancements

The primary research contribution of (2S,3R,5S)-Omarigliptin-d3 lies in its critical role as an internal standard for the quantitative bioanalysis of Omarigliptin (B609743). clearsynth.comtheclinivex.com The incorporation of deuterium (B1214612) atoms into the Omarigliptin structure results in a molecule with a higher mass-to-charge ratio (m/z) but nearly identical physicochemical properties to the parent drug. researchgate.net This distinction is fundamental for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalytical quantification. researchgate.net

Methodologically, the availability of this compound has facilitated the development of highly sensitive and robust LC-MS/MS assays for the determination of Omarigliptin in complex biological matrices such as plasma. nih.govresearchgate.net The use of a stable isotope-labeled internal standard is a best practice in bioanalytical method development, as recommended by regulatory agencies. nih.gov It effectively compensates for variations in sample preparation, injection volume, and matrix effects, which are common sources of error in bioanalysis. clearsynth.com By co-eluting with the non-labeled analyte, this compound allows for more accurate and precise quantification, which is paramount in pharmacokinetic and bioequivalence studies. nih.gov

The key methodological advancements enabled by this compound are summarized in the following table:

Methodological AdvancementContribution of this compound
Enhanced Accuracy and Precision Minimizes variability in analytical results by correcting for procedural inconsistencies. nih.gov
Compensation for Matrix Effects Co-elutes with Omarigliptin, experiencing similar ionization suppression or enhancement, thus normalizing the analytical signal. clearsynth.com
Improved Method Robustness Leads to more reliable and reproducible bioanalytical methods, crucial for regulatory submissions. researchgate.net
Facilitation of High-Throughput Analysis Enables simplified and faster sample preparation techniques without compromising data quality.

Emerging Research Avenues for Deuterated DPP-4 Inhibitors

The application of deuterium in drug development extends beyond its use in internal standards. An emerging area of research focuses on the "deuterium switch" approach, where deuterium is strategically incorporated into a drug molecule to favorably alter its metabolic profile. nih.gov For DPP-4 inhibitors, this could lead to several potential research avenues:

Improved Pharmacokinetic Profiles: Deuteration at sites of metabolic oxidation can slow down the rate of drug metabolism, a phenomenon known as the kinetic isotope effect. nih.gov This could potentially lead to a longer half-life, reduced dosing frequency, and improved patient compliance for new DPP-4 inhibitors. nih.gov

Reduced Metabolite-Associated Toxicities: By altering the metabolic pathway, deuteration could potentially reduce the formation of undesirable or reactive metabolites, thereby improving the safety profile of the drug.

Enhanced Therapeutic Efficacy: A more stable and predictable pharmacokinetic profile can lead to more consistent drug exposure, which may translate to improved therapeutic outcomes. nih.gov

Future research in this area will likely involve the synthesis and preclinical evaluation of novel deuterated DPP-4 inhibitors to explore these potential benefits.

Methodological Innovations in Stable Isotope Labeling and Bioanalytical Science for Future Compound Characterization

The field of bioanalysis is continuously advancing, with ongoing innovations in stable isotope labeling and analytical instrumentation that will further enhance the characterization of compounds like this compound and its parent drug. biopharminternational.com

Innovations in Stable Isotope Labeling:

Advanced Synthetic Methodologies: New and more efficient synthetic routes for introducing deuterium and other stable isotopes into complex molecules are being developed. mdpi.com This will make stable isotope-labeled compounds more accessible and cost-effective for research.

Positional Isotope Labeling: The ability to selectively label specific positions within a molecule will provide deeper insights into metabolic pathways and mechanisms of drug action.

Multiplexed Labeling Strategies: The use of multiple different stable isotopes in a single study (e.g., ¹³C, ¹⁵N) can allow for more complex and informative experimental designs, particularly in metabolomics and systems pharmacology. nih.govrsc.org

Innovations in Bioanalytical Science:

High-Resolution Mass Spectrometry (HRMS): The increasing use of HRMS provides greater selectivity and the ability to differentiate between analytes and interferences with high confidence, further improving the quality of bioanalytical data.

Microdosing and Accelerator Mass Spectrometry (AMS): This highly sensitive technique allows for the administration of very low, non-pharmacologically active doses of a radiolabeled drug to humans, providing early pharmacokinetic data with minimal risk.

Advanced Data Processing and Analysis: The integration of artificial intelligence and machine learning in bioanalytical workflows is expected to streamline data analysis and interpretation, leading to more efficient drug development.

These advancements will collectively contribute to a more comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities and their deuterated analogs.

Q & A

Q. What are the optimal synthetic routes for (2S,3R,5S)-Omarigliptin-d3, and how can isotopic purity be validated?

  • Methodological Answer : The synthesis typically involves deuteration at specific positions using labeled precursors (e.g., D₂O or deuterated reagents). Isotopic purity is validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, HRMS should confirm the exact mass shift (+3 Da), while ²H-NMR can detect deuterium incorporation at stereospecific positions. Ensure reaction conditions minimize proton-deuterium exchange, particularly in protic solvents .

Q. What analytical techniques are critical for characterizing this compound in preclinical studies?

  • Methodological Answer : Key techniques include:
  • Chiral HPLC : To confirm stereochemical integrity.
  • LC-MS/MS : For quantifying deuterated vs. non-deuterated species in biological matrices.
  • Stability Testing : Use accelerated stability studies (e.g., 40°C/75% RH for 3 months) to assess degradation pathways.
  • Isotopic Purity : Validate via isotopic abundance analysis using HRMS with a tolerance of ±0.5% deviation .

Q. How should researchers design in vitro studies to assess the metabolic stability of this compound?

  • Methodological Answer :
  • Use liver microsomes (human/rat) incubated with NADPH to measure intrinsic clearance.
  • Include deuterated controls to compare metabolic rates with non-deuterated analogs.
  • Quantify metabolites via LC-MS/MS, focusing on deuterium retention in major metabolic pathways (e.g., CYP3A4-mediated oxidation).
  • Report half-life (t₁/₂) and intrinsic clearance (CLint) with standard deviations across triplicate runs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in metabolic stability data between in vitro and in vivo models for this compound?

  • Methodological Answer :
  • Cross-Validation : Compare in vitro CLint with in vivo plasma clearance using allometric scaling. Discrepancies >30% suggest unaccounted factors (e.g., transporter-mediated uptake).
  • Tracer Studies : Use ¹⁴C-labeled analogs to track deuterium loss in excreta (urine/feces) and correlate with stability data.
  • Mechanistic Modeling : Apply physiologically based pharmacokinetic (PBPK) models to integrate enzyme kinetics and tissue distribution .

Q. What computational strategies are effective for predicting the deuterium isotope effect on this compound’s binding affinity to DPP-4?

  • Methodological Answer :
  • Perform molecular dynamics (MD) simulations to assess deuterium’s impact on hydrogen bonding and conformational flexibility.
  • Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C-D vs. C-H bonds at critical positions.
  • Validate predictions with surface plasmon resonance (SPR) assays measuring binding kinetics (kₐ, kd) .

Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound across laboratories?

  • Methodological Answer :
  • Standardized Protocols : Adopt FDA/EMA guidelines for bioanalytical method validation (e.g., accuracy within ±15%, precision ≤15% RSD).
  • Reference Materials : Use certified deuterated standards with ≥98% isotopic purity.
  • Interlaboratory Studies : Share blinded samples across labs to assess variability in AUC, Cmax, and t₁/₂ measurements .

Data Presentation and Reproducibility

Q. Table 1. Key Analytical Parameters for this compound

ParameterMethodAcceptance CriteriaReference
Isotopic PurityHRMS≥97% deuterium incorporation
Chiral PurityChiral HPLC≥99.5% enantiomeric excess
Plasma Stability (24h)LC-MS/MSDegradation ≤5%
Binding Affinity (Ki)SPR AssayΔKi ≤10% vs. non-deuterated

Handling Data Contradictions

  • Example : If metabolic half-life in hepatocytes conflicts with microsomal data, re-evaluate incubation conditions (e.g., protein binding, cofactor concentrations) and use stable isotope tracer techniques to identify hidden degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.